

Validating Target Engagement of Novel Triazolopyrazine Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel triazolopyrazine c-Met inhibitor, PF-04217903, with two established c-Met inhibitors, Foretinib and Capmatinib. The focus is on the validation of target engagement using key experimental methodologies, including biochemical and cellular assays. This document is intended to serve as a practical resource for researchers in the field of kinase inhibitor drug discovery.

Introduction to c-Met and the Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cellular growth, motility, and invasion. Dysregulation of the c-Met signaling pathway is a known driver in various cancers, making it a prime target for therapeutic intervention. This guide evaluates three potent c-Met inhibitors:

- PF-04217903: A novel[1][2][3]triazolo[4,3-a]pyrazine derivative that is a highly selective, ATP-competitive inhibitor of c-Met.
- Foretinib (GSK1363089, XL880): A multi-kinase inhibitor that targets c-Met and VEGFR2, among other kinases.
- Capmatinib (INCB28060): A highly potent and selective ATP-competitive inhibitor of c-Met.

Comparative Analysis of c-Met Inhibitors

The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of PF-04217903, Foretinib, and Capmatinib.

Table 1: Biochemical Potency Against c-Met

Inhibitor	Scaffold	Target Kinase	IC50 / Ki (nM)	Notes
PF-04217903	Triazolopyrazine	c-Met	Ki: 4.8 nM	Highly selective for c-Met. [4]
Foretinib	Quinoline	c-Met	IC50: 0.4 nM	Multi-kinase inhibitor, also potent against KDR (VEGFR2) with an IC50 of 0.8 nM. [5]
Capmatinib	Imidazopyrazine	c-Met	IC50: 0.13 nM	Highly potent and selective for c-Met. [6]

Table 2: Cellular Activity and Target Engagement

Inhibitor	Cell Line	Assay	IC50 (nM)	Notes
PF-04217903	GTL-16 (gastric carcinoma)	c-Met Phosphorylation	~7.3 (mean across cell lines)	Inhibits HGF-stimulated and constitutive c-Met phosphorylation. [7]
GTL-16	Proliferation	12	Demonstrates potent anti-proliferative effects in MET-amplified cells.[4]	
H1993 (NSCLC)	Proliferation	30	[4]	
Foretinib	B16F10 (melanoma)	Proliferation	40	[5]
A549 (lung carcinoma)	Proliferation	29	[5]	
MKN-45 (gastric carcinoma)	Proliferation	13.4	Inhibits proliferation in c-MET-amplified cells.	
Capmatinib	SNU-5 (gastric carcinoma)	c-Met Phosphorylation	~1	Effectively inhibits phosphorylation of c-MET and downstream effectors.[1]
SNU-5	Proliferation	1.2	Potently inhibits proliferation in MET-dependent cell lines.[1]	
H441 (NSCLC)	Proliferation	~0.5	[1]	

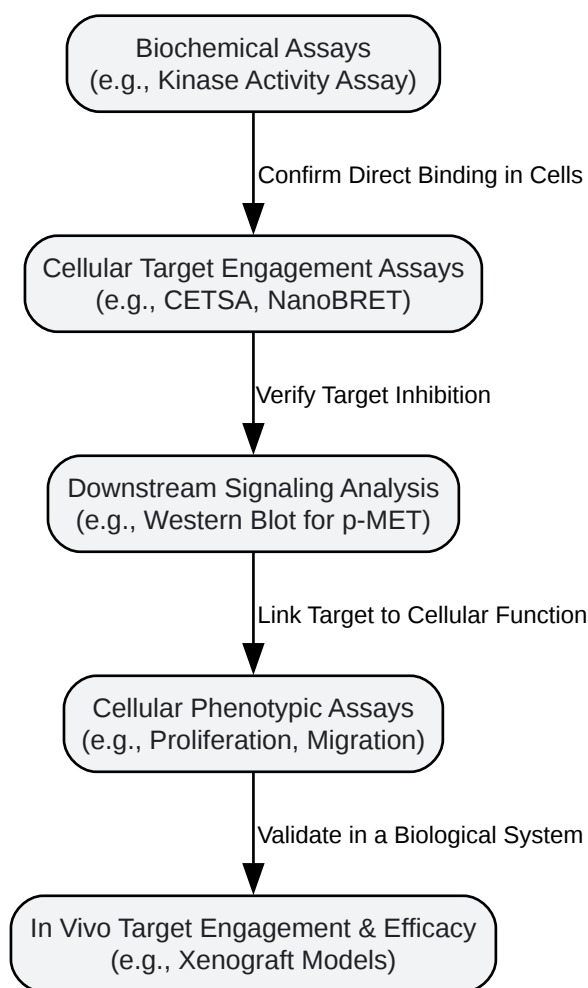
Table 3: Kinase Selectivity Profile

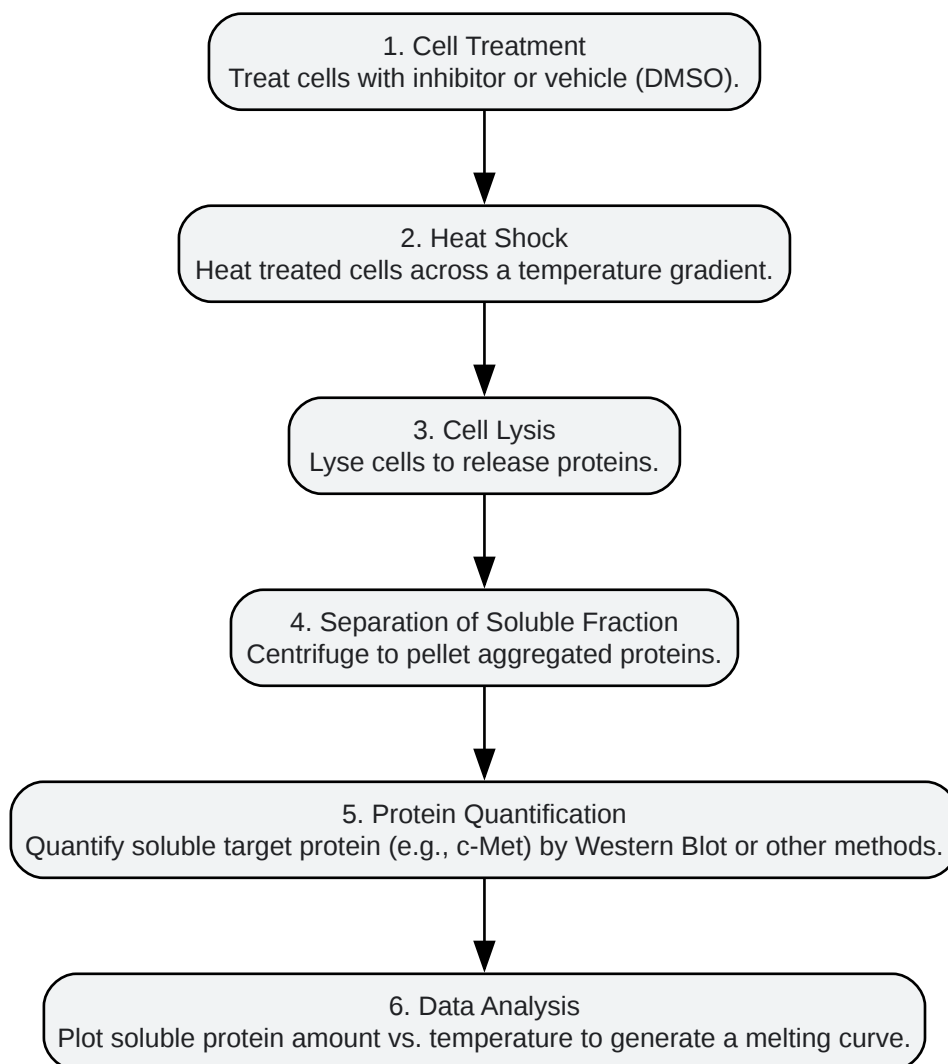
Inhibitor	Primary Target(s)	Selectivity Notes	Reference
PF-04217903	c-Met	>1000-fold selective for c-Met over a panel of 208 other kinases. [4] [8]	
Foretinib	c-Met, VEGFR2 (KDR)	Multi-kinase inhibitor targeting c-Met, VEGFR2, RON, Axl, and TIE-2. [5] [9]	
Capmatinib	c-Met	Highly selective for c-Met with >10,000-fold selectivity over a large panel of human kinases. [6]	

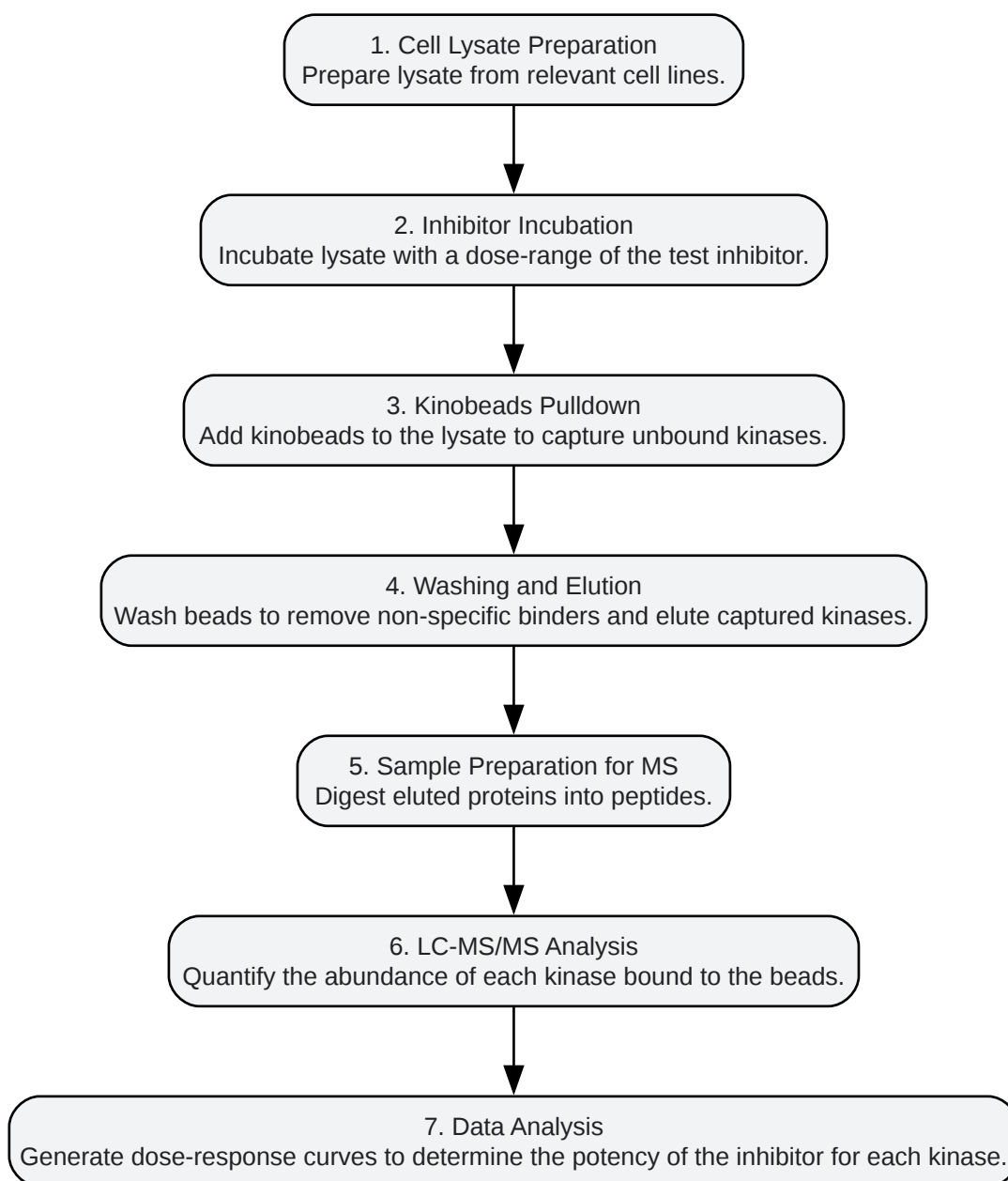
Experimental Protocols for Target Engagement Validation

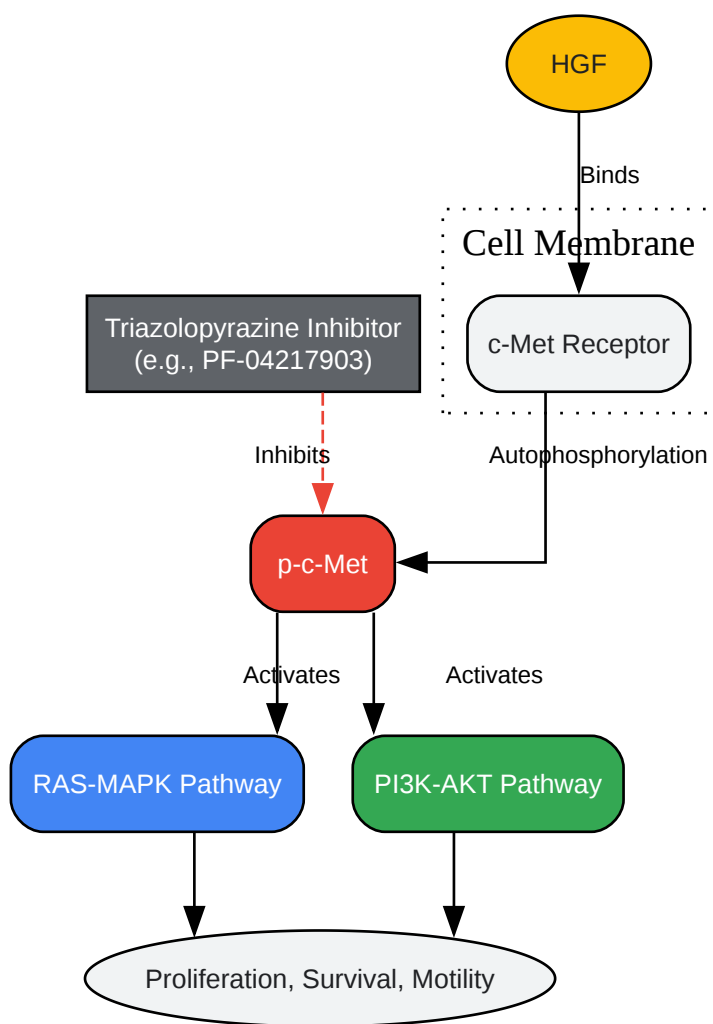
A multi-tiered approach is essential for robustly validating the target engagement of a novel kinase inhibitor. This typically begins with biochemical assays, progresses to cellular target engagement, and is confirmed by observing the modulation of downstream signaling pathways.

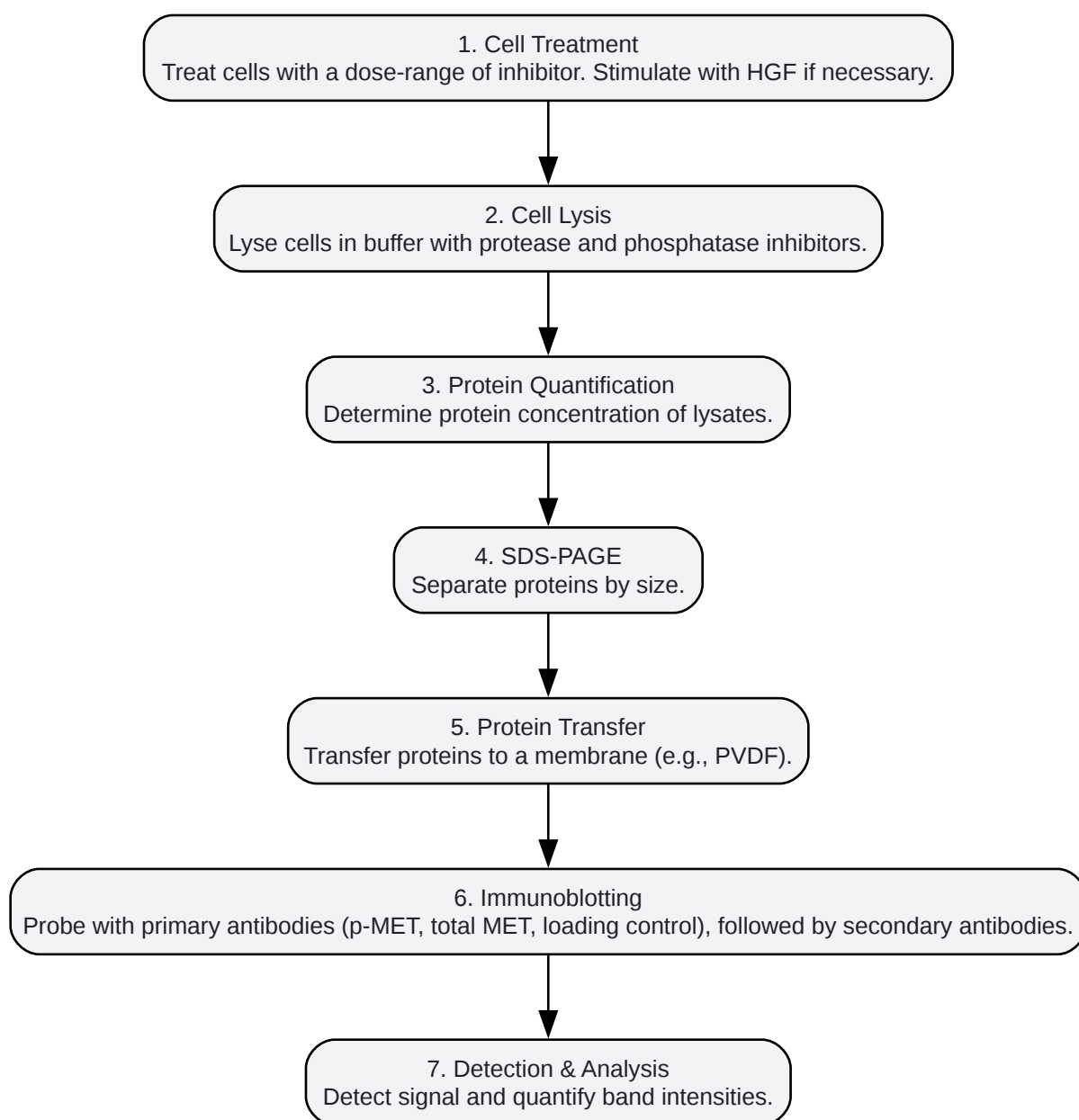
Logical Workflow for Target Engagement Validation











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